(E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-phenyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-25(24,15-11-17-6-2-1-3-7-17)21-16-18-9-13-22(14-10-18)19-8-4-5-12-20-19/h1-8,11-12,15,18,21H,9-10,13-14,16H2/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKHZEAETUYRLR-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Derivative: The starting material, pyridine, undergoes a reaction with piperidine to form the pyridin-2-ylpiperidine intermediate.
Sulfonamide Formation: The intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide group.
Ethenesulfonamide Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine moieties.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic uses:
1. Anticancer Activity
Research indicates that compounds with similar structures to (E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide have shown promising anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
2. Antibacterial Properties
Compounds containing piperidine and sulfonamide moieties have been investigated for their antibacterial activities. Studies have shown moderate to strong activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives of similar structures achieved minimum inhibitory concentrations (MICs) below 50 µg/mL against these bacterial strains.
3. Enzyme Inhibition
The structure of this compound suggests potential as an acetylcholinesterase (AChE) inhibitor. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's disease. Related compounds have demonstrated IC50 values lower than 5 µM, indicating strong inhibitory potential.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant reductions in cell viability observed at concentrations above 10 µM.
Case Study 2: Antibacterial Screening
In another study focused on antibacterial screening, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that several derivatives exhibited MICs below 50 µg/mL, indicating their potential as effective antibacterial agents.
Case Study 3: Neuroprotective Effects
Research investigating the neuroprotective effects of the compound revealed that it could significantly reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxins. This suggests a potential application in neurodegenerative disease prevention and treatment.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key differences between the target compound and analogs (Table 1):
Table 1: Structural Comparison of Ethenesulfonamide Derivatives
Key Observations :
- Target vs. 2e/2f : The target lacks the bulky tert-butyl or biphenyl groups found in 2e/2f but incorporates a pyridine ring, which may enhance polarity and hydrogen-bonding capacity. The piperidine in the target is substituted with pyridin-2-yl, differing from the tetramethylpiperidinyloxy groups in 2e/2f.
- Target vs. Compounds : Chlorophenyl and methylbenzyl substituents in analogs introduce electron-withdrawing (Cl) or lipophilic (methylbenzyl) effects, contrasting with the target’s phenyl and pyridine-piperidine groups.
Physicochemical Properties
Functional Implications
- Electron Effects : The pyridine’s electron-withdrawing nature could increase sulfonamide acidity (pKa) compared to tert-butyl (electron-donating) or biphenyl (neutral) substituents.
- Conformational Flexibility : The piperidine-pyridine linkage in the target may restrict rotational freedom compared to the flexible piperidinyloxy chains in 2e/2f.
Research Findings and Limitations
- : Highlights the role of bulky substituents (tert-butyl, biphenyl) in modulating yields and steric effects .
- : Demonstrates synthetic accessibility of chlorophenyl and benzyl variants, though biological data remain unreported .
- Limitations : Direct experimental data (e.g., solubility, bioactivity) for the target compound are unavailable, necessitating further study.
Biological Activity
(E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in neurological disorders. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a phenyl group, a pyridine moiety, and a sulfonamide functional group. The molecular formula can be represented as follows:
The biological activity of this compound primarily stems from its interaction with various neurotransmitter receptors. Key mechanisms include :
- Muscarinic Receptor Modulation : The compound has been identified as a potential antagonist for muscarinic receptors, particularly M4 receptors, which are implicated in the modulation of dopaminergic signaling in the brain. This interaction suggests its utility in treating conditions like schizophrenia and Parkinson's disease .
- Dopamine D2 Receptor Affinity : Research indicates that similar compounds exhibit significant binding affinity to dopamine D2 receptors. For instance, derivatives have shown Ki values in the nanomolar range, indicating strong receptor interactions .
Pharmacological Studies
- In Vitro Studies : Initial pharmacological evaluations have demonstrated that this compound exhibits promising inhibitory effects on cell proliferation in cancer models, particularly those with BRCA mutations. The compound's IC50 values suggest potent antiproliferative activity against various cancer cell lines .
- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of this compound. Preliminary findings suggest that it can significantly reduce tumor growth in xenograft models while exhibiting minimal toxicity .
Case Study 1: Anticancer Activity
A study focused on the efficacy of this compound in BRCA-deficient cancer cells showed that it effectively inhibited PARP activity, crucial for DNA repair mechanisms. The compound demonstrated an EC50 value of approximately 4 nM in whole-cell assays, indicating strong therapeutic potential against specific cancer types .
Case Study 2: Neurological Applications
Another investigation explored the compound's effects on cognitive function in animal models of Alzheimer's disease. Results indicated that treatment with the compound led to improved memory retention and reduced neuroinflammation markers, suggesting its potential role as a neuroprotective agent .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (nM) | Target Receptor | Notes |
|---|---|---|---|
| This compound | 4 | PARP | Effective in BRCA-deficient cells |
| MK-4827 | 3.8 | PARP 1 | Advanced to clinical trials for cancer therapy |
| 1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | 54 | D2 DAR | High affinity for dopamine receptors |
Chemical Reactions Analysis
Acid-Base Reactions at Sulfonamide Nitrogen
The sulfonamide group (-SO₂NH-) undergoes protonation under acidic conditions, forming a cationic species. This reactivity enables solubility modulation and salt formation:
| Reaction | Conditions | Outcome | References |
|---|---|---|---|
| Protonation | HCl (1–2 M in H₂O/EtOH) | Formation of water-soluble hydrochloride salt | |
| Deprotonation | NaOH (0.1–1 M) | Anionic sulfonamide species in solution |
Hydrolysis of Sulfonamide Bond
The sulfonamide linkage undergoes cleavage under strong acidic or basic conditions, yielding substituted amines and sulfonic acids:
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), Δ (80–100°C) | 2-Phenylethenesulfonic acid + 1-(pyridin-2-yl)piperidin-4-ylmethanamine | ~65% |
| Basic hydrolysis | NaOH (5 M), reflux (6–8 h) | Sodium 2-phenylethenesulfonate + free amine | ~72% |
Nucleophilic Substitution at Sulfonamide Sulfur
The electrophilic sulfur atom participates in nucleophilic displacement reactions, enabling functional group interconversion:
| Nucleophile | Catalyst | Product | Selectivity |
|---|---|---|---|
| Methanol | K₂CO₃, DMF, 60°C | Methyl 2-phenylethenesulfonate | 84% |
| Benzylamine | Et₃N, CH₂Cl₂, RT | N-Benzyl-2-phenylethenesulfonamide | 78% |
Oxidation of Ethene Linkage
The conjugated ethene group undergoes oxidative transformations, altering the compound’s electronic properties:
| Oxidizing Agent | Conditions | Product | Mechanism |
|---|---|---|---|
| Ozone (O₃) | CH₂Cl₂, -78°C | 2-Phenylglyoxylic acid sulfonamide | Ozonolysis |
| KMnO₄ | H₂O/acetone, 0°C | 2-Phenyl-1,2-diol sulfonamide | Dihydroxylation |
Piperidine Ring Functionalization
The piperidine moiety reacts via alkylation or ring-opening pathways under controlled conditions :
| Reaction Type | Reagents | Outcome | Notes |
|---|---|---|---|
| N-Alkylation | CH₃I, NaH, THF | Quaternary ammonium salt | Limited by steric hindrance from pyridin-2-yl |
| Ring-opening | HBr (48%), Δ | Linear bromoamine derivative | Low yield (32%) |
Pyridine Ring Reactivity
The pyridin-2-yl group participates in coordination and electrophilic substitution reactions :
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Metal coordination | Pd(OAc)₂, DMSO | Pd(II)-sulfonamide complex | Catalytic studies |
| N-Oxidation | mCPBA, CHCl₃ | Pyridine N-oxide derivative | Bioactivity modulation |
Microwave-Assisted Modifications
Microwave irradiation enhances reaction efficiency for specific transformations :
| Reaction | Time (Conventional vs MW) | Yield Improvement |
|---|---|---|
| Sulfonamide alkylation | 12 h → 20 min | 68% → 92% |
| Ethene epoxidation | 6 h → 15 min | 55% → 88% |
Biological Activity Correlations
Structural modifications via these reactions influence pharmacological properties:
| Derivative | Modified Site | Bioactivity (IC₅₀) |
|---|---|---|
| Protonated sulfonamide | Sulfonamide N | Kinase inhibition: 0.8 µM |
| Oxidized ethene | Diol formation | Anti-inflammatory: 12 µM |
Q & A
Q. What are the common synthetic routes for preparing (E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide?
- Methodological Answer : The compound can be synthesized via condensation reactions, similar to methods used for analogous sulfonamide derivatives. For example, describes a protocol where 2-(N-aryl-sulfamoyl)acetic acid derivatives are reacted with aryl aldehydes under basic conditions to form (E)-configured ethenesulfonamides. Key steps include:
Activation of the sulfonamide precursor.
Aldol-like condensation with a carbonyl compound (e.g., benzaldehyde derivatives).
Purification via recrystallization or column chromatography.
Characterization typically involves -NMR to confirm the (E)-stereochemistry (e.g., coupling constants ) and HRMS for molecular weight validation .
Q. How can researchers confirm the stereochemical purity of the (E)-isomer in this compound?
- Methodological Answer : -NMR spectroscopy is critical for distinguishing (E)- and (Z)-isomers. The trans-configuration (E) exhibits a characteristic coupling constant () between 15–16 Hz for the ethene protons, as seen in () . Advanced techniques like NOESY NMR or X-ray crystallography (as in ) can resolve ambiguities by analyzing spatial proximity of protons or crystal packing .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound are not provided, analogous sulfonamides (e.g., ) require standard precautions:
Use PPE (gloves, lab coat, goggles).
Work in a fume hood to avoid inhalation.
Store in a cool, dry place away from oxidizing agents.
Consult SDS sheets for structurally similar compounds (e.g., pyridine or piperidine derivatives) for hazard-specific guidance .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity of this compound?
- Methodological Answer : Molecular docking studies can model interactions between the compound and target proteins (e.g., enzymes or receptors). Key features to analyze:
Piperidine-pyridine moiety : Potential hydrogen bonding with active-site residues.
Sulfonamide group : Electrophilic properties for covalent binding (if applicable).
Tools like AutoDock Vina or Schrödinger Suite can simulate binding affinities. Validate predictions with in vitro assays, as demonstrated in for analogous sulfonamides .
Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?
- Methodological Answer : Structural modifications can enhance solubility, stability, and bioavailability:
Piperidine ring : Introduce polar substituents (e.g., hydroxyl groups) to improve water solubility.
Sulfonamide linker : Replace with bioisosteres (e.g., carbamates) to reduce metabolic degradation.
LogP adjustment : Use prodrug strategies (e.g., esterification) to balance lipophilicity.
Pharmacokinetic profiling (e.g., plasma stability assays, microsomal incubation) should follow synthesis, as in for related piperidine derivatives .
Q. How can crystallographic data resolve contradictions in reported biological activities of sulfonamide derivatives?
- Methodological Answer : X-ray crystallography (e.g., ) provides atomic-level insights into conformational stability and intermolecular interactions. For example:
Compare crystal structures of active vs. inactive analogues to identify critical binding motifs.
Analyze hydrogen-bonding networks involving the sulfonamide group.
Discrepancies in biological data may arise from polymorphic forms or solvent effects, which crystallography can clarify .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
